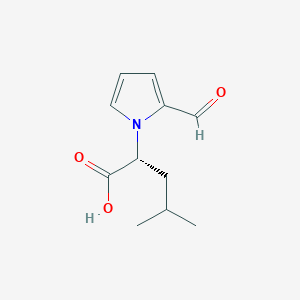
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is a chiral compound featuring a pyrrole ring substituted with a formyl group and a methylpentanoic acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid can be achieved through several methods. One common approach involves the Maillard reaction, where amines and sugars react non-enzymatically to form 2-formylpyrroles . Another method includes the Knorr-type synthesis, where 2-thionoester pyrroles are reduced to 2-formyl pyrroles using RANEY® nickel .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: 2-(2-Carboxyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Reduction: 2-(2-Hydroxymethyl-1H-pyrrol-1-yl)-4-methylpentanoic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, influencing cellular processes. The pyrrole ring’s electronic properties also play a role in its biological activity, potentially interacting with enzymes and receptors.
Comparación Con Compuestos Similares
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyrrole ring structure and exhibit potent biological activities.
Polyenyl pyrroles: Known for their cytotoxicity against cancer cell lines.
Uniqueness
®-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral drug development.
Actividad Biológica
(R)-2-(2-Formyl-1H-pyrrol-1-yl)-4-methylpentanoic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15NO3, with a molecular weight of approximately 209.24 g/mol. The compound features a chiral center and a pyrrole ring, which contribute to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Hepatoprotective Effects
- Studies have shown that this compound can protect liver cells from damage caused by toxins, potentially through antioxidant mechanisms that reduce oxidative stress in hepatocytes.
2. Immunostimulatory Properties
- The compound has been investigated for its ability to enhance immune responses. It may modulate cytokine production, particularly interleukin levels, which are crucial for immune function .
3. Antiproliferative Activity
- Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, indicating potential as an anticancer agent .
The biological activity of this compound is attributed to several mechanisms:
Chemical Interactions:
- The formyl group can form covalent bonds with nucleophilic residues in proteins, influencing their activity and stability.
- The electron-rich nature of the pyrrole ring allows for π–π interactions with aromatic residues in proteins, potentially modulating their functions.
Cellular Pathways:
- The compound may interact with specific receptors and enzymes involved in cellular signaling pathways, thus affecting processes such as apoptosis and cell cycle regulation .
Table 1: Summary of Biological Activities
Case Study: Hepatoprotective Effects
In a study evaluating the hepatoprotective effects of this compound, researchers treated liver cells with various concentrations of the compound before exposing them to a hepatotoxic agent. Results indicated a significant reduction in cell death and markers of oxidative stress, suggesting a protective mechanism at play.
Case Study: Antiproliferative Activity
A series of experiments were conducted on different cancer cell lines to assess the antiproliferative effects of this compound. The compound demonstrated dose-dependent inhibition of cell growth, with IC50 values indicating potent activity against certain types of cancer cells .
Propiedades
Número CAS |
1212096-34-8 |
|---|---|
Fórmula molecular |
C11H15NO3 |
Peso molecular |
209.24 g/mol |
Nombre IUPAC |
(2S)-2-(2-formylpyrrol-1-yl)-4-methylpentanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-8(2)6-10(11(14)15)12-5-3-4-9(12)7-13/h3-5,7-8,10H,6H2,1-2H3,(H,14,15)/t10-/m0/s1 |
Clave InChI |
IFNRDWSKKNGFGN-JTQLQIEISA-N |
SMILES |
CC(C)CC(C(=O)O)N1C=CC=C1C=O |
SMILES isomérico |
CC(C)C[C@@H](C(=O)O)N1C=CC=C1C=O |
SMILES canónico |
CC(C)CC(C(=O)O)N1C=CC=C1C=O |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















